4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole
CAS No.:
Cat. No.: VC17677924
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole -](/images/structure/VC17677924.png)
Specification
Molecular Formula | C10H16N4 |
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Molecular Weight | 192.26 g/mol |
IUPAC Name | 4-cyclopropyl-1-(pyrrolidin-2-ylmethyl)triazole |
Standard InChI | InChI=1S/C10H16N4/c1-2-9(11-5-1)6-14-7-10(12-13-14)8-3-4-8/h7-9,11H,1-6H2 |
Standard InChI Key | PLMRNUACEKAMLI-UHFFFAOYSA-N |
Canonical SMILES | C1CC(NC1)CN2C=C(N=N2)C3CC3 |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole is C₁₀H₁₆N₄, with a molecular weight of 192.26 g/mol . The compound’s structure integrates three distinct moieties:
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1,2,3-Triazole ring: A five-membered aromatic ring with three nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity.
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Cyclopropyl group: A strained three-membered carbocycle that enhances rigidity and influences pharmacokinetic properties.
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Pyrrolidin-2-ylmethyl substituent: A saturated five-membered nitrogen heterocycle providing stereochemical diversity and potential for target engagement.
Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₆N₄ | |
Molecular Weight | 192.26 g/mol | |
SMILES Notation | C1CC1C2=CN(N=N2)CC3CCCN3 | |
InChI Key | CDMVQRUGJHHERZ-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 1,2,3-triazoles commonly employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. While explicit details for this specific derivative are scarce, analogous protocols suggest a multi-step approach:
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Azide Precursor Preparation: Reaction of cyclopropylacetylene with sodium azide under acidic conditions to form the corresponding azide.
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Alkyne Functionalization: Introduction of the pyrrolidin-2-ylmethyl group via alkylation or Mitsunobu reaction.
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Cycloaddition: Copper(I)-catalyzed coupling of the azide and alkyne to yield the triazole core .
Industrial-scale production would likely optimize solvent systems (e.g., aqueous tert-butanol) and catalyst loadings (CuI or CuSO₄/sodium ascorbate) to enhance yield and purity .
Reaction Pathways
The triazole ring exhibits moderate stability under acidic and basic conditions, with reactivity primarily localized at the N-1 and C-4 positions. Potential transformations include:
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N-Alkylation: Quaternization of the triazole nitrogen using alkyl halides.
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Cyclopropyl Ring Opening: Acid-catalyzed ring expansion to form butenyl derivatives.
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Pyrrolidine Functionalization: Reductive amination or acylation to introduce diverse pharmacophores .
Analytical Characterization
Spectroscopic Data
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Mass Spectrometry: Predicted molecular ion peak at m/z 192.26 ([M+H]⁺) with fragments at m/z 145 (loss of cyclopropane) and m/z 98 (pyrrolidine ring) .
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Nuclear Magnetic Resonance (NMR):
Crystallography
Challenges and Future Directions
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Stereochemical Control: Developing enantioselective syntheses to explore chirality-activity relationships.
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Biological Profiling: High-throughput screening against kinase panels, ion channels, and microbial strains.
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Prodrug Design: Functionalizing the pyrrolidine nitrogen to improve bioavailability.
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